Cas no 2248370-23-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-6520042
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate
- 2248370-23-0
-
- Inchi: 1S/C16H6F5NO4/c17-10-6-5-9(12(18)11(10)16(19,20)21)15(25)26-22-13(23)7-3-1-2-4-8(7)14(22)24/h1-6H
- InChI Key: XQZCCLOYHJZYCL-UHFFFAOYSA-N
- SMILES: FC1=C(C(F)(F)F)C(=CC=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
Computed Properties
- Exact Mass: 371.02169848g/mol
- Monoisotopic Mass: 371.02169848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520042-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
Enamine | EN300-6520042-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
Enamine | EN300-6520042-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 | |
Enamine | EN300-6520042-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
Enamine | EN300-6520042-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 0.1g |
$640.0 | 2025-03-14 | |
Enamine | EN300-6520042-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 0.5g |
$699.0 | 2025-03-14 | |
Enamine | EN300-6520042-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
Enamine | EN300-6520042-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate |
2248370-23-0 | 95.0% | 0.25g |
$670.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate Related Literature
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate (CAS No: 2248370-23-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 2248370-23-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused ring system, which often exhibits unique chemical and biological properties. The presence of multiple fluorine atoms and a carboxylate group in its structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate incorporates an isoindole core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets in diverse ways. The isoindole ring system is known for its potential to modulate various biological pathways, including those relevant to inflammation, cancer, and neurodegenerative diseases. The introduction of electron-withdrawing groups such as the carboxylate moiety and fluorine substituents enhances the compound's binding affinity and selectivity towards specific biological receptors.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate and its potential targets. Studies suggest that the compound's fluorinated aromatic ring can engage in π-stacking interactions with proteins, while the isoindole core provides a hydrogen bond network that is crucial for receptor binding. These insights have guided the design of derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
In the realm of drug discovery, the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate has been optimized using modern synthetic methodologies. The use of fluorinated building blocks and transition metal-catalyzed reactions has enabled the efficient construction of its complex framework. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly valuable in introducing the necessary fluorine atoms at strategic positions within the molecule. These synthetic strategies not only enhance yield but also allow for rapid diversification of the compound library for high-throughput screening.
The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate has been evaluated in several preclinical models. Preliminary findings indicate that it exhibits inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of fluorine atoms is believed to contribute to its potentiation by improving metabolic stability and reducing unwanted side effects. Additionally, the compound's ability to modulate receptor activity suggests its potential as an antagonist or partial agonist for various G protein-coupled receptors (GPCRs).
One particularly intriguing aspect of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-difluoro-3-(trifluoromethyl)benzoate is its interaction with nuclear receptors such as peroxisome proliferator activator receptors (PPARs). These receptors play a critical role in regulating lipid metabolism and inflammation. By binding to PPARs, the compound may influence pathways associated with metabolic disorders and cardiovascular diseases. Ongoing research aims to elucidate the precise mechanism of action and identify potential therapeutic applications for this class of molecules.
The pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their enhanced bioavailability and target specificity. 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2,4-difluoro - 3-(trifluoromethyl)benzoate exemplifies this trend by incorporating multiple fluorine atoms into its structure. These substituents not only improve binding affinity but also contribute to resistance against enzymatic degradation. As a result, derivatives of this compound are being explored as candidates for next-generation therapeutics that require prolonged half-lives and reduced systemic toxicity.
In conclusion, 1 , 3 - dioxo - - - dihydro - - -- -- -- -- -- -- -- -- -- -- -- -- -- - H - isoindol - - - yl --- --- --- --- --- --- --- --- --- --- --- --- --- -------------------------------------- - yl-- -- ---- ---- ---- ---- ---- ---- -------- ---- -------- ---- ------------------------------------ ---------------------------------------------------------------------- -------- -------- -------- -------- -------- -------- -------- --------------
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